But-2-en-1-amine hydrochloride
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Overview
Description
But-2-en-1-amine hydrochloride is an organic compound with the molecular formula C4H10ClN. It is a derivative of but-2-en-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-en-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of but-2-en-1-amine with hydrochloric acid in diethyl ether. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting but-2-en-1-amine with hydrogen chloride gas. This method is efficient and allows for the large-scale production of the compound. The reaction is usually carried out in a controlled environment to prevent any side reactions and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form but-2-en-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxides or hydroxyl derivatives.
Reduction: Reduction results in the formation of but-2-en-1-amine.
Substitution: Substitution reactions can produce a variety of alkylated amines.
Scientific Research Applications
But-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: This compound is used in the manufacture of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of but-2-en-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Butylamine: Similar in structure but lacks the double bond present in but-2-en-1-amine hydrochloride.
But-3-en-1-amine: Similar but with the double bond located at a different position.
But-2-yn-1-amine: Contains a triple bond instead of a double bond.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and an amine group. This structure allows it to participate in a variety of chemical reactions that are not possible with its analogs .
Properties
CAS No. |
90014-18-9 |
---|---|
Molecular Formula |
C4H10ClN |
Molecular Weight |
107.58 g/mol |
IUPAC Name |
but-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N.ClH/c1-2-3-4-5;/h2-3H,4-5H2,1H3;1H |
InChI Key |
HNVAXILPAPSDDS-UHFFFAOYSA-N |
SMILES |
CC=CCN.Cl |
Isomeric SMILES |
C/C=C/CN.Cl |
Canonical SMILES |
CC=CCN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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